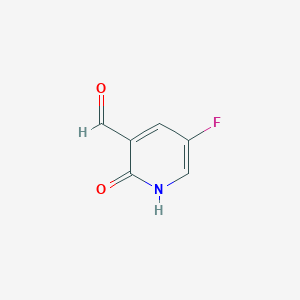

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

5-fluoro-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMDBIPWUSHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with a fluorinated pyridine derivative.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation: Leading to the formation of carboxylic acids.

- Reduction: Converting the oxo group to a hydroxyl group.

- Substitution Reactions: The fluorine atom can be replaced with other functional groups.

Biology

Research has indicated that this compound exhibits potential biological activities, notably:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: Investigations suggest it may interact with DNA and inhibit specific enzymes involved in cancer metabolism .

Medicine

In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical agents. Its derivatives are being evaluated for their therapeutic potential against diseases such as cancer and infections .

Industry

This compound is utilized in producing materials with specific electronic or optical properties. Its unique fluorinated structure enhances stability and lipophilicity, making it valuable in developing advanced materials .

Table 1: Chemical Reactions of this compound

| Reaction Type | Reaction Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Nucleophiles (amines, thiols) | Substituted pyridine derivatives |

| Study Focus | Organism Tested | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Effective inhibition observed |

| Antifungal | Candida albicans | Significant activity noted |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Potential

Research investigated the interaction of this compound with DNA and its effects on cancer cell metabolism. The findings suggested that it could inhibit key enzymes involved in cancer proliferation pathways, indicating its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.

DNA Interaction: May interact with DNA, leading to potential anticancer effects.

Receptor Binding: Possible binding to cellular receptors, influencing cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Analog: 2-Oxo-1,2-dihydropyridine-3-carbaldehyde

The non-fluorinated analog, 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 120034-05-1), shares the same dihydropyridine backbone and aldehyde group but lacks the fluorine substituent at position 3. Key differences include:

Halogen-Substituted Analogs

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1227603-42-0)

- Substituent : Bromine at position 4.

- Molecular Weight : 201.0 g/mol.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric hindrance and reduce electronic stabilization. This could influence solubility (lower for brominated compounds) and reactivity in cross-coupling reactions .

Methyl 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 36404-89-4)

- Functional Group : Carboxylate ester replaces the aldehyde.

- Reactivity: The ester group is less electrophilic than an aldehyde, directing reactivity toward hydrolysis or aminolysis rather than Schiff base formation .

Comparative Data Table

Research and Industrial Relevance

- Synthetic Utility : The fluorinated compound’s aldehyde is pivotal in synthesizing Schiff bases, which are intermediates in antimicrobial or anticancer agents .

- Comparison with Indolinone Derivatives: Fluorinated indolinones (e.g., compound 1 in ) share a 5-fluoro-2-oxo motif, suggesting that fluorine enhances bioactivity in aromatic systems, though pyridine-based derivatives may differ in pharmacokinetics .

Biological Activity

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula CHFNO. This compound has garnered interest in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article will delve into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features:

- A fluorine atom at the 5-position

- An oxo group at the 2-position

- A carbaldehyde group at the 3-position

These structural components contribute to its unique chemical reactivity and biological activity, enhancing its stability and lipophilicity, which are crucial for pharmaceutical applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that derivatives of this compound induced apoptosis in FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard chemotherapeutics like bleomycin . The mechanisms underlying these effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.

- DNA Interaction : Potential interactions with DNA could lead to disruptions in cancer cell proliferation.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Its derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The presence of the fluorine atom is believed to enhance the compound's interaction with microbial targets .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material : A fluorinated pyridine derivative.

- Formylation : Introduction of the carbaldehyde group using reagents like formic acid under acidic conditions.

Reaction Conditions

The following table summarizes some synthetic routes and their yields:

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Formylation with formic acid | 49% | Heating in 1,2-dimethoxyethane for 8 hours |

| Reaction with pyridine hydrochloride | 42% | Heated at 145°C for 10 minutes |

These methods highlight the versatility and efficiency of synthesizing this compound .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Cytotoxicity Studies : Research indicated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analyses have suggested that modifications at specific positions can enhance potency.

- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity. These findings suggest a promising avenue for developing new therapeutic agents targeting resistant bacterial strains.

The exact mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Enzyme Inhibition : Targeting metabolic pathways specific to cancer cells.

- DNA Binding : Inducing structural changes in DNA that lead to apoptosis.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction, a method commonly used for introducing formyl groups into aromatic systems. For example, phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are combined under controlled temperatures (0–90°C) to activate the substrate, followed by hydrolysis to yield the aldehyde. Similar protocols have been applied to synthesize carbaldehyde derivatives like 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, achieving yields of ~70% after recrystallization with ethanol .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies carbonyl (C=O) stretches (e.g., 1722–1631 cm⁻¹ for related dihydropyridines) .

- ¹H-NMR detects characteristic proton signals, such as aromatic protons (δ 7.14–7.90 ppm) and aldehyde protons (δ ~9–10 ppm).

- 13C-NMR and mass spectrometry (e.g., m/z 485 for a related compound) further validate molecular weight and functional groups .

Q. What storage conditions are recommended to maintain stability?

Fluorinated dihydropyridines are often sensitive to heat and moisture. Evidence from analogous compounds suggests storage at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

- Temperature control : Lower temperatures (0°C) during reagent addition minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in Vilsmeier-Haack reactions.

- Purification : Gradient recrystallization (e.g., water followed by ethanol) improves purity, as demonstrated for pyrazole-carbaldehyde derivatives .

Q. What methodologies are employed to evaluate its pharmacological potential?

- In vitro assays : Test cytotoxicity, enzyme inhibition (e.g., kinase assays), or receptor binding using fluorinated analogs as reference compounds .

- Molecular docking : Computational models predict interactions with biological targets. For example, spiro-dihydropyridine carboxamides have been studied for binding affinity using AutoDock or similar software .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Q. What challenges arise during purification, and how are they addressed?

Challenges include low solubility and byproduct contamination. Solutions involve:

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients.

- Recrystallization : Ethanol or acetonitrile are effective for polar intermediates .

Q. How should contradictory spectral data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.